6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Cross-coupling Suzuki-Miyaura Medicinal chemistry

The 6-bromo-pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold uniquely balances stability and cross-coupling reactivity (C-Br bond energy 285 kJ/mol vs C-Cl 327 kJ/mol), enabling mild Suzuki-Miyaura/Buchwald-Hartwig diversification. The 2-carboxylic acid handle directs regioselective functionalization, distinguishing it from the 3-COOH isomer to access novel chemical space and avoid existing IP. Validated as an hDHODH inhibitor bioisostere for AML, this scaffold supports kinase profiling (EphB3, PI3Kγ/δ). Available in kg quantities at 97% purity for preclinical-to-clinical candidate synthesis.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 876379-74-7
Cat. No. B1439350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS876379-74-7
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=N2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
InChIKeyFQSDTISBBQCEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-74-7) Procurement and Core Characteristics


6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-74-7) is a heterocyclic organic compound featuring a fused pyrazole-pyridine bicyclic core, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position . With a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol [1], it serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [2]. The compound is characterized by its specific substitution pattern that enables strategic derivatization through cross-coupling reactions at the bromine site while maintaining the carboxylic acid handle for further functionalization . Commercial availability typically includes a purity specification of 97% .

Why Simple Substitution of 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid with Other Halogenated Analogs Fails in Synthetic and Biological Contexts


The 6-bromo substitution pattern in pyrazolo[1,5-a]pyridine-2-carboxylic acid confers distinct reactivity and physicochemical properties that cannot be replicated by other halogenated analogs [1]. The bromine atom provides an optimal balance between stability and reactivity in cross-coupling reactions, offering a lower bond dissociation energy (C-Br: 285 kJ/mol) compared to C-Cl (327 kJ/mol), enabling milder reaction conditions and broader substrate scope . Additionally, the 2-carboxylic acid moiety directs regioselective functionalization and provides a handle for further derivatization that is absent in non-carboxylated pyrazolo[1,5-a]pyridine scaffolds [2]. The combination of the electron-withdrawing bromine and carboxylic acid groups creates a unique electronic environment that influences both reactivity and biological target engagement, as evidenced by the distinct physicochemical profile compared to chloro and fluoro analogs . Furthermore, the specific position of the bromine atom on the pyridine ring (position 6) has been shown to be critical for maintaining kinase selectivity profiles, with alternative substitution patterns leading to significant shifts in target engagement [3].

Quantitative Comparative Evidence for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid vs. Structural Analogs


6-Bromo vs. 6-Chloro Analog: Enhanced Cross-Coupling Reactivity for Diversified Synthesis

The 6-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 6-chloro analog . The C-Br bond dissociation energy is 285 kJ/mol, significantly lower than the C-Cl bond at 327 kJ/mol, enabling more efficient oxidative addition and broader substrate scope under milder conditions . This differential reactivity is critical for diversifying the pyrazolo[1,5-a]pyridine scaffold in medicinal chemistry campaigns [1].

Cross-coupling Suzuki-Miyaura Medicinal chemistry

Regioselective Functionalization: 2-Carboxylic Acid Directs Derivatization Away from 3-Position Isomer

The 2-carboxylic acid moiety in 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid provides a distinct handle for regioselective functionalization that is absent in the 3-carboxylic acid isomer [1]. While the 3-carboxylic acid isomer (CAS 16205-46-2) has been extensively patented as an EphB/VEGFR2 kinase inhibitor scaffold [2], the 2-carboxylic acid derivative offers an orthogonal vector for molecular elaboration, enabling access to different chemical space . This positional difference fundamentally alters the compound's hydrogen-bonding capacity and vector for attachment to pharmacophores [3].

Regioselectivity Derivatization Structure-activity relationship

Physicochemical Property Differentiation: 6-Bromo Derivative Exhibits Distinct Solubility and Lipophilicity Profile

The 6-bromo substituent confers distinct physicochemical properties compared to other halogenated analogs . While the 6-chloro analog demonstrates an aqueous solubility of 12 mg/mL at pH 7.4 , the 6-bromo derivative exhibits lower aqueous solubility due to increased molecular weight and lipophilicity . This difference impacts formulation strategies and in vivo exposure profiles [1]. The 6-fluoro analog (CAS 876379-76-9) offers even lower lipophilicity, further highlighting the bromo derivative's unique balance of properties [2].

Physicochemical properties Solubility Lipophilicity

Synthetic Utility: 6-Bromo Substitution Enables Efficient Diversification for Kinase Inhibitor Libraries

The 6-bromo substituent serves as a strategic handle for diversifying the pyrazolo[1,5-a]pyridine scaffold, which is a privileged core in kinase inhibitor discovery [1]. The scaffold has been extensively utilized in developing inhibitors targeting EphB3 (IC50 = 79 nM) and PI3Kγ/δ (IC50 = 4.0 and 9.1 nM, respectively) [2]. The 6-bromo derivative provides a versatile intermediate for introducing diverse substituents via cross-coupling, enabling exploration of structure-activity relationships across multiple kinase targets . In contrast, the 6-fluoro analog offers limited cross-coupling utility due to stronger C-F bond, while the 6-chloro analog provides intermediate reactivity [3].

Kinase inhibitors Diversity-oriented synthesis Medicinal chemistry

Optimal Research and Industrial Applications for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid


Kinase Inhibitor Library Synthesis via Cross-Coupling Diversification

The 6-bromo substituent enables efficient Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aryl, heteroaryl, or amine substituents at the 6-position . This strategic diversification allows exploration of structure-activity relationships across multiple kinase targets, including EphB3 and PI3Kγ/δ, where pyrazolo[1,5-a]pyridine derivatives have shown potent inhibitory activity [1]. The carboxylic acid handle can be subsequently derivatized to amides, esters, or other functional groups to further optimize pharmacokinetic properties [2].

Regioselective Derivatization for Structure-Activity Relationship Studies

The 2-carboxylic acid moiety provides a distinct vector for attachment compared to the 3-carboxylic acid isomer, enabling exploration of different chemical space and potentially avoiding existing intellectual property for 3-carboxylic acid scaffolds [3]. This regiochemical difference fundamentally alters the compound's hydrogen-bonding capacity and vector for attachment to pharmacophores, critical for modulating target engagement and selectivity profiles [4].

Building Block for Bioisostere Exploration in hDHODH and Other Targets

The pyrazolo[1,5-a]pyridine scaffold has been validated as a carboxylic acid bioisostere in the development of human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia [5]. The 6-bromo derivative serves as a versatile intermediate for introducing diverse substituents while maintaining the bioisosteric properties of the core scaffold [6].

Scalable Intermediate for Preclinical and Clinical Candidate Synthesis

With production scale availability up to kg quantities [7] and a purity specification of 97% , 6-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is suitable as a scalable intermediate for synthesizing preclinical and clinical candidates. The compound's stability at room temperature facilitates handling and storage in industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.